molecular formula C23H14N4S B292918 3-(4-phenylphenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

3-(4-phenylphenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

Cat. No.: B292918
M. Wt: 378.5 g/mol
InChI Key: PUZQHIAUHOCUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which combines biphenyl, thiazole, and triazinoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot synthesis yields the desired compound with excellent efficiency.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The precise pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[1,1’-Biphenyl]-4-yl[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole stands out due to its unique combination of biphenyl, thiazole, and triazinoindole rings. This structural complexity contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.

Properties

Molecular Formula

C23H14N4S

Molecular Weight

378.5 g/mol

IUPAC Name

3-(4-phenylphenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

InChI

InChI=1S/C23H14N4S/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-28-23-26-25-21-18-8-4-5-9-19(18)24-22(21)27(20)23/h1-14H

InChI Key

PUZQHIAUHOCUJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NN=C5C6=CC=CC=C6N=C5N34

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NN=C5C6=CC=CC=C6N=C5N34

Origin of Product

United States

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